4-Azido-1-methoxy-2-nitrobenzene

Vue d'ensemble

Description

Molecular Structure Analysis

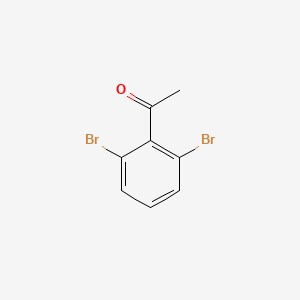

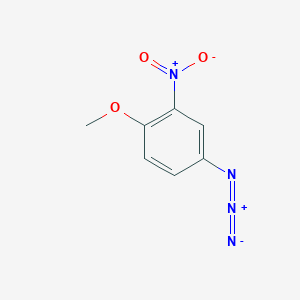

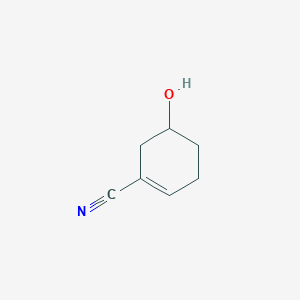

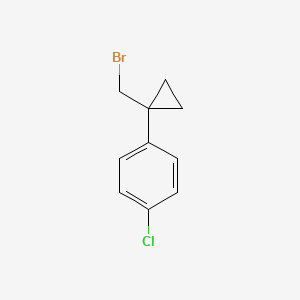

The molecular structure of 4-Azido-1-methoxy-2-nitrobenzene can be inferred from its name. The benzene ring, a six-carbon ring with alternating double bonds, forms the core of the molecule. The azido group is attached to the 4th carbon, the methoxy group to the 1st carbon, and the nitro group to the 2nd carbon .Applications De Recherche Scientifique

1. Thermal Decomposition Studies

4-Azido-1-methoxy-2-nitrobenzene, as a variant of methoxyazidobenzene, has been studied in the context of thermal decomposition. Research indicates that methoxyazidobenzene undergoes thermal loss of nitrogen significantly faster than its azidobenzene counterparts, due to electrostatic stabilization within a charge-separated transition state. This characteristic makes it a valuable compound in studying the thermal properties of α-azido heterocycles and their reactions under heat stress (L'abbé et al., 1994).

2. Synthesis of 4-Methoxyphenol

The compound has been explored in the synthesis of 4-methoxyphenol, a significant industrial chemical. Researchers have developed methods to synthesize 4-methoxyphenol starting from 4-methoxy-1-nitrobenzene, with high yields in all steps of the process, demonstrating the potential of using derivatives of methoxyazidobenzene in the production of valuable phenolic compounds (Jian, 2000).

3. Photoreactive Studies

4-Azido-1-methoxy-2-nitrobenzene, being structurally related to methoxyazidobenzene, has applications in photoreactive studies. The compound has been used to observe the formation of heterocycles upon photolysis, providing insights into the photochemical behavior of azido compounds and their potential applications in material sciences and photoreactions (Takayama et al., 2003).

4. Atmospheric Chemistry Research

The atmospheric reactivity of methoxyphenols, closely related to methoxyazidobenzene, has been studied to understand the formation of secondary organic aerosol (SOA) and gas-phase oxidation products. These studies are vital for understanding the environmental impact and atmospheric behavior of compounds emitted from biomass burning, including derivatives of methoxyazidobenzene (Lauraguais et al., 2014).

Safety And Hazards

As with any chemical, handling 4-Azido-1-methoxy-2-nitrobenzene would require appropriate safety precautions. The azido group can be explosive under certain conditions, and the nitro group can be toxic. Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following all relevant safety protocols .

Propriétés

IUPAC Name |

4-azido-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c1-14-7-3-2-5(9-10-8)4-6(7)11(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJJDYDOUORWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727387 | |

| Record name | 4-Azido-1-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1-methoxy-2-nitrobenzene | |

CAS RN |

98550-27-7 | |

| Record name | 4-Azido-1-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (7-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl)acetate](/img/structure/B3392267.png)

![Benzoic acid, 2-[(4-methoxybenzoyl)methylamino]-](/img/structure/B3392281.png)

![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)

![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)